Oxocarbazate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H33N5O6 |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C28H33N5O6/c1-28(2,3)39-26(36)30-22(15-19-16-29-21-12-6-5-11-20(19)21)25(35)31-32-27(37)38-17-24(34)33-14-8-10-18-9-4-7-13-23(18)33/h4-7,9,11-13,16,22,29H,8,10,14-15,17H2,1-3H3,(H,30,36)(H,31,35)(H,32,37)/t22-/m0/s1 |

InChI Key |

MITOFRSPGLYHSJ-QFIPXVFZSA-N |

Isomeric SMILES |

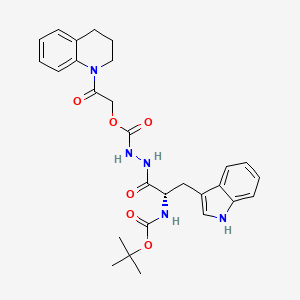

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxocarbazate (CID 23631927)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the small molecule oxocarbazate, specifically the tetrahydroquinoline this compound identified as PubChem CID 23631927. This compound has demonstrated significant potential as a therapeutic agent through its targeted inhibition of human cathepsin L, a key enzyme implicated in various pathologies, including viral infections.

Core Mechanism of Action: Inhibition of Human Cathepsin L

The primary mechanism of action of this compound (CID 23631927) is the potent and selective inhibition of human cathepsin L, a lysosomal cysteine protease.[1][2][3] Cathepsin L is involved in numerous physiological and pathological processes, including protein degradation, antigen presentation, and, notably, the entry of certain viruses into host cells.[1] By inhibiting cathepsin L, this compound disrupts these processes, leading to its observed therapeutic effects.

This compound acts as a slow-binding, reversible, and competitive inhibitor of human cathepsin L.[1][2][3] Its inhibitory action involves a time-dependent increase in potency, as demonstrated by a significant drop in its half-maximal inhibitory concentration (IC50) after pre-incubation with the enzyme.[1][3] This slow-on, slow-off binding characteristic contributes to its efficacy as an inhibitor.[1]

The inhibition is highly selective for cathepsin L over other related proteases, such as cathepsin B, highlighting its potential for targeted therapy with a reduced risk of off-target effects.[1][3]

Antiviral Activity: Blocking Viral Entry

A significant application of this compound's mechanism of action is its ability to block the entry of enveloped viruses that rely on cathepsin L for processing of their surface glycoproteins.[1][2][3] This has been demonstrated for Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Ebola virus.[1][2][3]

For these viruses, entry into the host cell via the endosomal pathway requires the cleavage of their spike glycoproteins by host proteases, including cathepsin L.[1] This cleavage event triggers conformational changes in the glycoprotein, facilitating the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. This compound, by inhibiting cathepsin L within the endosome, prevents this crucial proteolytic processing step, thereby blocking viral entry and subsequent infection.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in the antiviral action of this compound and the general experimental workflow used to elucidate its mechanism of action.

Caption: Signaling pathway of viral entry and its inhibition by this compound.

Caption: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency and antiviral activity of this compound (CID 23631927).

Table 1: In Vitro Inhibitory Activity against Human Cathepsin L

| Parameter | Value | Conditions | Reference |

| IC50 | 6.9 ± 1.0 nM | No pre-incubation | [1][3] |

| 2.3 ± 0.1 nM | 1-hour pre-incubation | [1] | |

| 1.2 ± 0.1 nM | 2-hour pre-incubation | [1] | |

| 0.4 ± 0.1 nM | 4-hour pre-incubation | [1][3] | |

| Ki | 0.29 nM | - | [1][3] |

| kon | 153,000 M-1s-1 | - | [1][3] |

| koff | 4.40 x 10-5 s-1 | - | [1][3] |

| Selectivity | >700-fold | Cathepsin L vs. Cathepsin B | [1][3] |

Table 2: Antiviral Activity

| Virus Pseudotype | IC50 | Cell Line | Reference |

| SARS-CoV | 273 ± 49 nM | HEK 293T | [1][2][3] |

| Ebola Virus | 193 ± 39 nM | HEK 293T | [1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Cathepsin L Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human cathepsin L.

-

Principle: The assay measures the residual enzymatic activity of cathepsin L in the presence of varying concentrations of the inhibitor. A fluorogenic substrate is used, which upon cleavage by active cathepsin L, releases a fluorescent signal that is proportional to the enzyme's activity.

-

Materials:

-

Recombinant human cathepsin L

-

Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)

-

This compound (CID 23631927) serially diluted in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of human cathepsin L to each well of the microplate.

-

For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for specified durations (e.g., 0, 1, 2, or 4 hours) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Transient Kinetic Analysis

-

Objective: To determine the association (kon) and dissociation (koff) rate constants for the interaction between this compound and cathepsin L.

-

Principle: This analysis involves monitoring the progress of the enzymatic reaction in the presence of the inhibitor over a short period to observe the pre-steady-state and steady-state kinetics of inhibition.

-

Procedure:

-

A single-step competitive inhibition model is typically used for data fitting.

-

The reaction is initiated by mixing the enzyme, substrate, and inhibitor, and the reaction progress is monitored continuously.

-

The resulting kinetic data are fitted to a system of ordinary differential equations that describe the inhibitor binding and enzymatic turnover.

-

Software such as MATLAB is used to perform the data fitting and calculate the kon and koff values. The inhibition constant (Ki) is then calculated as koff/kon.[1]

-

Pseudotype Virus Infection Assay

-

Objective: To assess the ability of this compound to inhibit the entry of SARS-CoV and Ebola virus into host cells.

-

Principle: This assay utilizes replication-defective viral vectors (e.g., lentiviral or VSV-based) that are "pseudotyped" with the envelope glycoproteins of the virus of interest (e.g., SARS-CoV Spike or Ebola GP). These pseudotyped viruses can infect cells in a manner dictated by the envelope protein but cannot replicate further. The viral vector typically carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for quantification of infection.

-

Materials:

-

HEK 293T cells

-

SARS-CoV and Ebola virus pseudotyped particles carrying a reporter gene

-

Cell culture medium and supplements

-

This compound (CID 23631927)

-

96-well cell culture plates

-

Luminometer or fluorescence microscope for signal detection

-

-

Procedure:

-

Seed HEK 293T cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for a specified period (e.g., 1 hour).

-

Infect the cells with a fixed amount of the SARS-CoV or Ebola virus pseudotyped particles in the presence of the inhibitor.

-

Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

-

Quantify the reporter gene expression (e.g., measure luciferase activity using a luminometer).

-

Calculate the percentage of infection inhibition for each inhibitor concentration relative to untreated control cells.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Intracellular Target Engagement Assay

-

Objective: To confirm that this compound interacts with and inhibits intracellular cathepsin L in a cellular context.

-

Principle: An activity-based probe, such as DCG-04 (biotin-Lys-Tyr-Leu-epoxide), is used to specifically label the active site of cysteine proteases, including cathepsin L.[1][3] If this compound is bound to the active site of intracellular cathepsin L, it will prevent the binding of the probe. The amount of labeled cathepsin L can then be quantified to assess the degree of target engagement by the inhibitor.

-

Procedure:

-

Treat HEK 293T cells with varying concentrations of this compound.

-

Lyse the cells to release the intracellular contents.

-

Incubate the cell lysates with the DCG-04 activity-based probe.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (Western blot) and detect the biotin-labeled cathepsin L using streptavidin-HRP.

-

The reduction in the signal for labeled cathepsin L in inhibitor-treated cells compared to control cells indicates the degree of target engagement.[1]

-

References

- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Oxcarbazepine

Disclaimer: The request specifies the synthesis of "oxocarbazate." Based on chemical literature, it is highly probable that the intended compound is Oxcarbazepine , a widely used anticonvulsant drug. This guide details the synthesis of Oxcarbazepine.

Introduction

Oxcarbazepine, the active ingredient in Trileptal®, is a second-generation antiepileptic drug used in the management of seizures.[1] It is a 10-keto analog of carbamazepine, exhibiting a better tolerability profile while maintaining potent anticonvulsant activity.[2][3] Consequently, numerous synthetic routes have been developed to produce Oxcarbazepine efficiently and economically. This guide provides a detailed overview of two prominent synthetic pathways, including starting materials, experimental protocols, and quantitative data.

Pathway I: Four-Step Synthesis from Diclofenac Sodium

This synthetic route utilizes the readily available non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium, as the starting material. The pathway involves a reduction, an intramolecular cyclization, acylation, and a final ammonolysis to yield oxcarbazepine. This modified route is advantageous as it avoids costly raw materials and complex procedures.[2][3]

Quantitative Data for Pathway I

| Step | Starting Material | Key Reagents | Product | Yield (%) | Melting Point (°C) |

| 1 | Diclofenac Sodium | Ni-Al Alloy, NaOH | 2-(2-Phenylamino)benzeneacetic Acid | 88% | 180-181 |

| 2 | 2-(2-Phenylamino)benzeneacetic Acid | Polyphosphoric Acid (PPA) | 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine | 80% | 185-190 |

| 3 | 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine | Hexachlorodimethyl carbonate | 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | 90% | 205-207 |

| 4 | 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | Liquid NH₄OH | Oxcarbazepine | 85% | - |

Data compiled from Der Pharma Chemica, 2012.[2][4]

Experimental Protocols for Pathway I

Step 1: Synthesis of 2-(2-Phenylamino)benzeneacetic Acid [2][4]

-

In a suitable reaction vessel, combine 10 g of diclofenac sodium, 2 g of NaOH, 150 mL of water, and 40 mL of methanol.

-

Stir the mixture at room temperature to achieve dissolution.

-

Slowly add 5 g of Ni-Al alloy to the reaction mixture over a period of 2-3 hours.

-

After the addition is complete, filter the reaction mixture over celite.

-

Acidify the filtrate with dilute HCl to a pH of 2.

-

Extract the product with ethyl acetate.

-

Distill off the ethyl acetate to collect the reduced product, 2-(phenylamino)benzeneacetic acid. The reported yield is 88%.[4]

Step 2: Synthesis of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine [2][4]

-

Combine 5 g of 2-(phenylamino)benzeneacetic acid, 100 mL of chloroform, and 10 g of polyphosphoric acid (PPA) in a reaction flask.

-

Reflux the mixture with stirring for 10-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of acetone and chloroform (1:1).

-

Upon completion, add water and neutralize the PPA with sodium carbonate (Na₂CO₃).

-

Separate the chloroform layer.

-

Distill off the chloroform to obtain 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine. The reported yield is 80%.[2]

Step 3: Synthesis of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride [2][4]

-

In a reaction vessel, combine 3.5 g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine, 2.37 g of hexachlorodimethyl carbonate, and 50 mL of tetrahydrofuran (THF).

-

Stir the reaction mixture at room temperature for 5-6 hours.

-

Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (2:8).

-

After confirmation of product formation via TLC, distill off the THF.

-

Add water to the residue, which will cause the product to precipitate.

-

Filter and dry the solid to yield 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride. The reported yield is 90%.[4]

Step 4: Synthesis of Oxcarbazepine [2]

-

Take 3.5 g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride and dissolve it in 40 mL of isopropanol (IPA).

-

Add liquid ammonium hydroxide (NH₄OH) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture for 7 hours.

-

Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (50:50).

-

Once the reaction is complete, add water to dissolve any excess NH₄OH.

-

Add a layer of ethyl acetate and separate the organic layer.

-

Distill off the ethyl acetate to collect the final product, oxcarbazepine. The reported yield is 85%.[2]

Pathway II: Three-Step Synthesis from 10-Methoxy-iminostilbene

This pathway is a common industrial method for producing Oxcarbazepine. It begins with 10-methoxy-iminostilbene, which undergoes a reaction with triphosgene (a safer alternative to phosgene gas), followed by ammonolysis and acid hydrolysis.

Quantitative Data for Pathway II

| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 & 2 | 10-Methoxy-iminostilbene | Triphosgene, Triethylamine, Aqueous NH₃ | 10-Methoxy-N-aminocarbonyl-iminostilbene | 85% | >95% |

| 3 | 10-Methoxy-N-aminocarbonyl-iminostilbene | 10% H₂SO₄ | Oxcarbazepine | 75.3% | - |

Data compiled from European Patent EP 1600443 A1.[5]

Experimental Protocols for Pathway II

Steps 1 & 2: Synthesis of 10-Methoxy-N-aminocarbonyl-iminostilbene [5]

-

Prepare a solution of 66.9 g (0.3 mols) of 10-methoxy-iminostilbene and 34.92 g (0.34 mols) of triethylamine in 800 mL of toluene.

-

In a separate flask, prepare a solution of 32.67 g (0.11 mols) of triphosgene in 300 mL of toluene.

-

Gradually add the 10-methoxy-iminostilbene solution to the triphosgene solution over 6 hours, maintaining the temperature at 10-15°C.

-

Monitor the reaction for the disappearance of 10-methoxy-iminostilbene.

-

Once the reaction is complete, gradually add 200 mL of 30% aqueous ammonia while stirring vigorously at room temperature for several hours.

-

Separate the organic and aqueous phases.

-

Wash the toluene phase with water.

-

Evaporate the toluene under reduced pressure to obtain 10-methoxy-N-aminocarbonyl-iminostilbene. The reported yield is 85% with a purity of over 95%.[5]

Step 3: Synthesis of Oxcarbazepine [5]

-

Take the 10-methoxy-N-aminocarbonyl-iminostilbene product from the previous step (approximately 69.0 g).

-

Add 100 mL of 10% sulfuric acid (H₂SO₄).

-

Reflux the mixture for one hour.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and wash the solid with water.

-

Recrystallize the product from dimethylformamide.

-

Wash the resulting precipitate with acetone and dry under vacuum to yield 57.0 g of oxcarbazepine. The reported yield for this step is 75.3%.[5]

This guide has detailed two robust pathways for the synthesis of Oxcarbazepine, providing the necessary data and protocols for researchers and professionals in drug development. The choice of pathway in a practical setting would depend on factors such as the cost and availability of starting materials, safety considerations (e.g., use of triphosgene), and desired final purity.

References

- 1. EP1748988B1 - A process for the preparation of iminostilbene derivatives - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to a Potent Tetrahydroquinoline Oxocarbazate Cathepsin L Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a specific tetrahydroquinoline oxocarbazate, tert-butyl N-[(2S)-1-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonyl]hydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate (PubChem CID: 23631927). This molecule has been identified as a potent, slow-binding, and reversible inhibitor of human cathepsin L, a cysteine protease implicated in various pathological processes, including viral entry. This document details the chemical structure, properties, a plausible synthetic route, and the mechanism of action of this compound, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The tetrahydroquinoline this compound of interest is a complex molecule featuring a tetrahydroquinoline moiety linked to a substituted hydrazine through an this compound functional group.

Chemical Structure:

-

IUPAC Name: tert-butyl N-[(2S)-1-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonyl]hydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

-

Molecular Formula: C₃₄H₄₁N₅O₆

-

Molecular Weight: 627.72 g/mol

-

PubChem CID: 23631927

Physicochemical Properties:

| Property | Value | Source |

| Physical State | Predicted to be a solid at room temperature. | |

| IC₅₀ (Cathepsin L) | 6.9 nM (no preincubation) | [1] |

| 0.4 nM (4-hour preincubation) | [1] | |

| IC₅₀ (SARS-CoV pseudotype) | 273 ± 49 nM | [2] |

| IC₅₀ (Ebola pseudotype) | 193 ± 39 nM | [2] |

| Cytotoxicity (HAE cells) | Non-toxic up to 100 µM | [2] |

Synthesis and Experimental Protocols

A plausible synthetic route for the target tetrahydroquinoline this compound can be adapted from a general three-component protocol described for similar oxocarbazates[3]. The synthesis involves the reaction of a Boc-protected amino acid hydrazide, an α-bromoanilide, and a source of the carbonyl group.

Proposed Synthetic Scheme:

-

Preparation of Boc-L-Tryptophan hydrazide: This starting material can be synthesized from Boc-L-Tryptophan through esterification followed by hydrazinolysis.

-

Synthesis of 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one: This intermediate can be prepared by the reaction of 1,2,3,4-tetrahydroquinoline with bromoacetyl bromide.

-

Three-component reaction: The final compound is assembled by reacting Boc-L-Tryptophan hydrazide with 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one in the presence of a suitable base and a carbonyl source (e.g., phosgene equivalent or carbon dioxide).

Detailed Experimental Protocol (Adapted from[3]):

-

Step 1: Formation of the Carbazate Intermediate:

-

To a solution of Boc-L-Tryptophan hydrazide (1.0 eq) in a suitable solvent (e.g., THF), add a base (e.g., potassium tert-butoxide, 1.1 eq) at 0 °C.

-

Introduce the carbonyl source. For example, slowly bubble carbon dioxide gas through the solution or add a phosgene equivalent like triphosgene.

-

Allow the reaction to stir for a specified time to form the potassium carbazate salt.

-

-

Step 2: Alkylation with the α-bromoanilide:

-

To the solution containing the carbazate intermediate, add a solution of 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

-

Step 3: Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tetrahydroquinoline this compound.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected functional groups and protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the carbamate and amide).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mechanism of Action and Signaling Pathway

This tetrahydroquinoline this compound acts as a potent inhibitor of cathepsin L, a lysosomal cysteine protease. Cathepsin L is involved in various physiological and pathological processes, including protein degradation, antigen presentation, and, notably, the entry of certain viruses into host cells.

Cathepsin L-Mediated Viral Entry:

Many enveloped viruses, including SARS-CoV and Ebola, utilize endocytosis to enter host cells. Following endocytosis, the viral particles are trafficked to endosomes and lysosomes, where the acidic environment and the activity of proteases like cathepsin L are required for the processing of viral surface glycoproteins. This processing is a crucial step for the fusion of the viral and endosomal membranes, which allows the release of the viral genome into the cytoplasm, initiating infection.

Inhibition by Tetrahydroquinoline this compound:

The tetrahydroquinoline this compound inhibits the proteolytic activity of cathepsin L. By blocking the active site of the enzyme, the inhibitor prevents the cleavage of viral glycoproteins. This, in turn, inhibits the conformational changes required for membrane fusion, effectively trapping the virus within the endolysosomal compartment and preventing infection. The inhibition is reported to be of a slow-binding, reversible nature[1][2].

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Cathepsin L-mediated viral entry.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for synthesis.

References

- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Oxocarbazate as a cathepsin L inhibitor

A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, mechanism of action, and history of oxocarbazate as a potent and selective inhibitor of cathepsin L. Cathepsin L, a lysosomal cysteine protease, is implicated in a variety of physiological and pathological processes, including viral entry, making it a compelling target for therapeutic intervention. This document details the serendipitous discovery of the related thiocarbazate chemotype and the subsequent rational design and synthesis of the more potent this compound analog. Key quantitative data, including inhibitory constants and kinetic parameters, are summarized. Detailed experimental protocols for the characterization of this compound's inhibitory activity are provided, alongside visualizations of key experimental workflows and proposed mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important small molecule inhibitor.

Introduction

Cathepsin L is a ubiquitously expressed lysosomal cysteine protease belonging to the papain superfamily.[1] It plays a crucial role in protein degradation, antigen presentation, and hormone processing. Dysregulation of cathepsin L activity has been linked to several diseases, including cancer, arthritis, and, notably, the cellular entry of various viruses such as SARS-CoV and Ebola.[1][2][3] The critical role of cathepsin L in the life cycle of these pathogens has positioned it as a significant target for the development of antiviral therapeutics. This has driven the search for potent and selective small molecule inhibitors.

This whitepaper focuses on a specific and highly potent cathepsin L inhibitor, a tetrahydroquinoline this compound (PubChem CID 23631927).[1][4][5] We will explore its discovery, which stemmed from a high-throughput screening campaign that initially identified an erroneous chemical series, and the subsequent medicinal chemistry efforts that led to the synthesis of this sub-nanomolar inhibitor.

Discovery and History

The journey to the discovery of this compound as a cathepsin L inhibitor is a compelling example of serendipity in drug discovery.

The Serendipitous Discovery of the Thiocarbazate Chemotype

A high-throughput screen (HTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR) initially identified a series of 2,5-disubstituted oxadiazoles as potent inhibitors of cathepsin L.[2][6] However, upon resynthesis and purification, these oxadiazole compounds were found to be completely inactive.[2] Further investigation using liquid chromatography-mass spectrometry (LC-MS) of the original library samples revealed the presence of impurities.[2] The active component was identified as a thiocarbazate, which was likely formed through the ring-opening of the oxadiazole scaffold.[2] Synthetic preparation of the thiocarbazate confirmed its potent inhibitory activity against cathepsin L, with IC50 values in the low nanomolar range.[2][6]

Rational Design of the this compound Analog

Building on the discovery of the thiocarbazate chemotype, further structure-activity relationship (SAR) studies were conducted to optimize the inhibitory potency.[7] Molecular docking studies using a model of the papain-inhibitor complex provided insights into the key interactions within the enzyme's active site.[7] These studies led to the design and synthesis of an this compound analog, where the sulfur atom of the thiocarbazate was replaced with an oxygen atom.[7] This modification resulted in a significant enhancement of inhibitory activity, yielding the tetrahydroquinoline this compound, which was identified as the most potent inhibitor in the series with an IC50 of 7 nM.[7]

Mechanism of Action

The tetrahydroquinoline this compound is a slow-binding, reversible, and competitive inhibitor of human cathepsin L.[4] Its mechanism of action has been characterized through detailed kinetic studies.

Slow-Binding Inhibition

The inhibitory potency of the this compound is time-dependent, a characteristic of slow-binding inhibitors.[1] The IC50 value decreases significantly with pre-incubation of the inhibitor with the enzyme.[1] For instance, the IC50 dropped from 6.9 nM with no pre-incubation to 0.4 nM after a 4-hour pre-incubation period.[1][4][5] This slow onset of inhibition suggests a conformational change in the enzyme-inhibitor complex upon binding.

Reversibility

Despite its high potency, the inhibition is reversible.[1][4] This was demonstrated using a dilution assay where the enzyme activity was recovered after diluting the pre-formed enzyme-inhibitor complex.[1]

Competitive Inhibition

Kinetic analysis using a single-step competitive inhibition model was employed to determine the kinetic rate constants.[1][4] The data is consistent with a competitive mechanism where the inhibitor binds to the active site of the enzyme, competing with the substrate.

Quantitative Data

The inhibitory potency and kinetic parameters of the tetrahydroquinoline this compound and its thiocarbazate analog have been extensively characterized.

| Compound | Target | IC50 (no pre-incubation) | IC50 (4h pre-incubation) | Ki | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Selectivity (Cathepsin L/B) | Reference |

| This compound (CID 23631927) | Human Cathepsin L | 6.9 ± 1.0 nM | 0.4 ± 0.1 nM | 0.29 nM | 153,000 | 4.40 x 10⁻⁵ | >700-fold | [1][4][5] |

| Thiocarbazate (CID 16725315) | Human Cathepsin L | 56 nM | 1.0 nM | 0.89 nM | 24,000 | 2.2 x 10⁻⁵ | >7-fold | [4][8] |

Table 1: Inhibitory Activity and Kinetic Parameters of this compound and Thiocarbazate against Human Cathepsin L.

| Compound | Virus Pseudotype | IC50 | Reference |

| This compound (CID 23631927) | SARS-CoV | 273 ± 49 nM | [1][4][5] |

| This compound (CID 23631927) | Ebola | 193 ± 39 nM | [1][4][5] |

| Thiocarbazate (CID 16725315) | SARS-CoV | Inactive | [1][4][5] |

| Thiocarbazate (CID 16725315) | Ebola | Inactive | [1][4][5] |

Table 2: Antiviral Activity of this compound and Thiocarbazate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cathepsin L Inhibition Assay

This assay measures the enzymatic activity of cathepsin L using a fluorogenic substrate.

-

Reagents and Materials:

-

Protocol:

-

Prepare serial dilutions of the this compound inhibitor in DMSO.

-

In a 384-well plate, add 40 µL of human cathepsin L (6.25 µg/mL) in Assay Buffer to each well containing 0.1 µL of the test compound or DMSO control.[9]

-

Incubate the enzyme and inhibitor mixture at room temperature for a specified pre-incubation time (e.g., 0, 1, 2, or 4 hours).[1]

-

Initiate the enzymatic reaction by adding 10 µL of 10 µM Z-Phe-Arg-AMC substrate in Assay Buffer to each well.[9]

-

Monitor the fluorescence signal at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over time.[1]

-

Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.

-

Dilution Assay for Reversibility

This assay determines the reversibility of the inhibitor binding.

-

Reagents and Materials:

-

Human Cathepsin L

-

This compound

-

Assay Buffer

-

Z-Phe-Arg-AMC substrate

-

96-well plates

-

-

Protocol:

-

Prepare a concentrated mixture of cathepsin L (e.g., 870 ng/mL) and the inhibitor at a concentration approximately 10-fold its IC50 (e.g., 25 nM).[1]

-

Incubate the mixture at room temperature for various time points (e.g., 0, 15 min, 1 h, 4 h).[1]

-

At each time point, dilute the mixture 100-fold into a well of a 96-well plate containing Assay Buffer and 1 µM Z-Phe-Arg-AMC substrate.[1]

-

Immediately monitor the fluorescence signal to measure the rate of substrate hydrolysis.

-

A control reaction with no inhibitor is run in parallel.

-

Recovery of enzyme activity upon dilution indicates reversible inhibition.

-

Activity-Based Probe Labeling in Cell Lysates

This experiment confirms the engagement of the inhibitor with its target in a cellular context.

-

Reagents and Materials:

-

Protocol:

-

Treat HEK 293T cells with varying concentrations of this compound or DMSO control for a specified time.

-

Lyse the cells and collect the protein lysate.

-

Incubate the cell lysates with the DCG-04 activity-based probe. This probe covalently binds to the active site of cysteine proteases.

-

Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with streptavidin-HRP to detect the biotinylated DCG-04 probe that has labeled active cathepsin L.

-

A reduction in the signal in the inhibitor-treated samples compared to the control indicates target engagement.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Discovery and optimization pathway of this compound.

Caption: Experimental workflows for in vitro characterization.

Caption: Proposed mechanism of viral entry inhibition by this compound.

Conclusion

The tetrahydroquinoline this compound represents a significant achievement in the development of potent and selective cathepsin L inhibitors. Its discovery, born from a serendipitous finding and refined through rational drug design, highlights the intricate and often unpredictable nature of drug discovery. With its sub-nanomolar potency, well-characterized mechanism of action, and demonstrated antiviral activity in pseudotype virus assays, this compound stands as a valuable chemical probe for studying the physiological and pathological roles of cathepsin L. Furthermore, it serves as a promising lead compound for the development of novel therapeutics against diseases where cathepsin L activity is dysregulated, including viral infections. This technical guide provides a foundational resource for researchers aiming to build upon this important body of work.

References

- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Synthesis of a Unique Thiocarbazate Cathepsin L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and synthesis of a unique thiocarbazate cathepsin L inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Biological Activity of Oxocarbazate (CID 23631927)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the small molecule Oxocarbazate (PubChem CID 23631927). The document details its mechanism of action as a potent inhibitor of human cathepsin L and its subsequent antiviral properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.

Core Biological Activity: Inhibition of Human Cathepsin L

This compound (CID 23631927) is a tetrahydroquinoline this compound that has been identified as a potent, subnanomolar inhibitor of human cathepsin L (EC 3.4.22.15), a lysosomal cysteine protease.[1][2][3] Its inhibitory action is characterized as slow-binding and reversible.[1][2][3] The mechanism is believed to involve the formation of a tetrahedral intermediate through the attack of the active site Cys25 residue on the this compound carbonyl group.[2]

The potency of this compound against cathepsin L is time-dependent, showing a significant increase in inhibition with longer pre-incubation times. This slow-binding nature is a key feature of its interaction with the enzyme.[1][2][3] Furthermore, the compound demonstrates high selectivity for cathepsin L over cathepsin B, with a selectivity of over 700-fold.[1][2]

Antiviral Activity: Blocking Viral Entry

The primary therapeutic potential of this compound lies in its ability to block the entry of certain viruses into host cells. Cathepsin L is a crucial host factor for the entry of several pathogenic viruses, including Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Ebola virus.[1][2][4] These viruses are taken up by host cells into endosomes, where cathepsin L cleaves the viral surface glycoproteins, a necessary step for viral and host membrane fusion and the subsequent release of the viral genome into the cytoplasm.[2]

By inhibiting cathepsin L, this compound effectively prevents this proteolytic activation of the viral glycoproteins, thereby blocking viral entry and subsequent infection.[1][2][3] Studies have demonstrated its efficacy in blocking the entry of both SARS-CoV and Ebola pseudotype viruses into human embryonic kidney 293T cells.[1][2][3]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The key data points are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibition of Human Cathepsin L by this compound

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 6.9 ± 1.0 nM | No pre-incubation | [2] |

| 2.3 ± 0.1 nM | 1-hour pre-incubation | [2] | |

| 1.2 ± 0.1 nM | 2-hour pre-incubation | [2] | |

| 0.4 ± 0.1 nM | 4-hour pre-incubation | [1][2][3] | |

| Kᵢ | 0.29 nM | - | [1][2][3] |

| kₒₙ | 153,000 M⁻¹s⁻¹ | - | [1][2][3] |

| kₒff | 4.40 x 10⁻⁵ s⁻¹ | - | [1][2][3] |

| Cathepsin L/B Selectivity | >700-fold | - | [1][2] |

Table 2: Antiviral Activity of this compound

| Virus Pseudotype | Cell Line | IC₅₀ | Reference |

| SARS-CoV | HEK 293T | 273 ± 49 nM | [1][2][5] |

| Ebola virus | HEK 293T | 193 ± 39 nM | [1][2][5] |

Table 3: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration | Reference |

| Intracellular Active Cathepsin L Reduction | HEK 293T | 38% reduction | 10 µM | [2][3] |

| Cytotoxicity | Human Aortic Endothelial Cells | Non-toxic | up to 100 µM | [1][3] |

Signaling Pathways and Experimental Workflows

Cathepsin L-Mediated Viral Entry Pathway and Inhibition by this compound

The following diagram illustrates the endosomal entry pathway of viruses like SARS-CoV and Ebola, highlighting the critical role of cathepsin L and the point of intervention for this compound.

Experimental Workflow for Evaluating this compound Activity

This diagram outlines the typical experimental workflow used to characterize the biological activity of this compound, from initial enzyme inhibition assays to cell-based antiviral efficacy studies.

Detailed Experimental Protocols

Cathepsin L Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of human cathepsin L.

-

Materials:

-

Human Cathepsin L (e.g., 18.3 ng/ml)

-

This compound (CID 23631927) at various concentrations

-

Assay Buffer (e.g., 20 mM sodium acetate, 5 mM cysteine, pH 5.5)

-

Substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) (e.g., 1 µM)

-

96-well microplate

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

-

-

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

For time-dependent inhibition, pre-incubate 47.5 µl of cathepsin L with 47.5 µl of the this compound dilution in a 96-well microplate for specified durations (e.g., 0, 1, 2, or 4 hours) at 25°C.

-

Initiate the enzymatic reaction by adding 5 µl of the Z-Phe-Arg-AMC substrate to each well.

-

Immediately monitor the hydrolysis of the substrate by measuring the increase in fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Inhibitor Reversibility Assay (Dilution Method)

This assay determines whether the inhibition of cathepsin L by this compound is reversible.

-

Materials:

-

Concentrated human Cathepsin L (e.g., 870 ng/ml)

-

This compound at a concentration of 10x IC₅₀ (e.g., 25 nM)

-

Assay buffer with 1 µM Z-Phe-Arg-AMC substrate

-

-

Protocol:

-

Incubate the concentrated cathepsin L with this compound for 1 hour to allow for enzyme-inhibitor complex formation.

-

Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate.

-

Immediately monitor the fluorescence signal over time.

-

A recovery of enzyme activity over time indicates the dissociation of the inhibitor from the enzyme, confirming reversible inhibition.

-

Pseudotype Virus Infection Assay

This cell-based assay measures the ability of this compound to block viral entry mediated by specific viral glycoproteins.

-

Materials:

-

HEK 293T cells

-

Pseudotyped viral particles carrying a reporter gene (e.g., luciferase) and expressing the glycoprotein of interest (e.g., SARS-CoV Spike or Ebola GP).

-

Vesicular stomatitis virus glycoprotein (VSV-G) pseudovirions as a control.

-

This compound at various concentrations.

-

Cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Protocol:

-

Seed HEK 293T cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Infect the cells with the pseudotyped viral particles in the presence of the inhibitor.

-

Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 72 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of viral entry for each inhibitor concentration relative to untreated control cells.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Intracellular Active Cathepsin L Labeling

This assay confirms that this compound engages its target within the cellular environment.

-

Materials:

-

HEK 293T cells

-

This compound (e.g., 10 µM)

-

Activity-based probe: biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04)

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Streptavidin-HRP conjugate and chemiluminescence substrate

-

-

Protocol:

-

Treat HEK 293T cells with this compound or a vehicle control (DMSO) for a specified duration.

-

Lyse the cells.

-

Incubate the cell lysates with the DCG-04 probe, which covalently binds to the active site of cysteine proteases.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Detect the biotinylated (active) cathepsin L using a streptavidin-HRP conjugate and chemiluminescence.

-

Quantify the band intensity to determine the reduction in active intracellular cathepsin L in inhibitor-treated cells compared to the control.[2]

-

References

- 1. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsins in cellular entry of human pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Vitro Antiviral Effects of Oxocarbazate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antiviral effects of a specific oxocarbazate compound, PubChem CID 23631927. The document details its mechanism of action as a host-directed antiviral, presents quantitative data on its efficacy, and outlines the experimental protocols used for its evaluation.

Introduction

Viral diseases pose a significant and ongoing threat to global health. The emergence of novel viruses and the development of resistance to existing antiviral drugs necessitate the exploration of new therapeutic strategies. One such promising approach is the development of host-directed antivirals, which target host cell factors essential for viral replication. This strategy offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[1]

This guide focuses on a tetrahydroquinoline this compound, a small-molecule inhibitor of the human lysosomal cysteine protease, cathepsin L.[2][3][4] Cathepsin L plays a crucial role in the entry of several enveloped viruses, including coronaviruses and filoviruses, by mediating the proteolytic cleavage of viral glycoproteins, a necessary step for membrane fusion and viral genome release into the host cell cytoplasm.[1][2][5] By inhibiting this host enzyme, the this compound effectively blocks viral entry.[2][3][4]

Quantitative Antiviral and Enzyme Inhibition Data

The in-vitro efficacy of the this compound inhibitor (PubChem CID 23631927) has been quantified against pseudotyped viruses and the target human enzyme, cathepsin L. The following tables summarize the key findings.

Table 1: In-Vitro Antiviral Activity

| Virus (Pseudotype) | Cell Line | Assay | EC50 (nM) | Reference |

| SARS-CoV | HEK 293T | Pseudotype Virus Entry | 273 ± 49 | [2][3][6] |

| Ebola Virus | HEK 293T | Pseudotype Virus Entry | 193 ± 39 | [2][3][6] |

Table 2: Human Cathepsin L Inhibition

| Parameter | Condition | Value | Reference |

| IC50 | No preincubation | 6.9 ± 1.0 nM | [1][2] |

| 1-hour preincubation | 2.3 ± 0.1 nM | [1][2] | |

| 2-hour preincubation | 1.2 ± 0.1 nM | [1][2] | |

| 4-hour preincubation | 0.4 ± 0.1 nM | [2][3][4] | |

| Ki | - | 0.29 nM | [2][3][4] |

| kon | - | 153,000 M⁻¹s⁻¹ | [2][3][4] |

| koff | - | 4.40 × 10⁻⁵ s⁻¹ | [2][3][4] |

| Selectivity | Cathepsin L vs. Cathepsin B | >700-fold | [2][3][4] |

Table 3: Cytotoxicity Data

| Cell Line | Assay | CC50 | Reference |

| Human Aortic Endothelial Cells | Cell Viability | >100 µM | [2][3][4] |

Mechanism of Action: Inhibition of Host Cathepsin L

The primary antiviral mechanism of the this compound is the inhibition of human cathepsin L, a key host protease hijacked by certain viruses for entry into host cells.

Caption: Mechanism of this compound Antiviral Action.

The process begins with the virus binding to a receptor on the host cell surface, followed by endocytosis. Inside the endosome, acidification activates host proteases like cathepsin L. Cathepsin L then cleaves the viral spike glycoprotein, triggering a conformational change that leads to the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm for replication. The this compound inhibitor acts by directly inhibiting cathepsin L within the endosome, thus preventing the crucial glycoprotein cleavage and blocking viral entry.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the key experimental protocols used to evaluate the antiviral effects of the this compound.

Human Cathepsin L Inhibition Assay

This assay quantifies the direct inhibitory effect of the this compound on the enzymatic activity of human cathepsin L.

Caption: Workflow for Cathepsin L Inhibition Assay.

-

Enzyme and Inhibitor Preparation: Recombinant human cathepsin L and serial dilutions of the this compound compound are prepared in an appropriate assay buffer.

-

Preincubation: The enzyme and inhibitor are mixed and pre-incubated for varying durations (e.g., 0, 1, 2, and 4 hours) in a 96-well microplate to assess time-dependent inhibition.[1][2]

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, Z-Phe-Arg-AMC.

-

Data Acquisition: The hydrolysis of the substrate, which releases the fluorescent molecule AMC, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is used to determine the percentage of enzyme inhibition at each inhibitor concentration, from which the IC50 value is calculated.[2]

Pseudovirus Entry Assay

This cell-based assay measures the ability of the this compound to block viral entry into host cells using non-replicating pseudotyped viruses.

Caption: Workflow for Pseudovirus Entry Assay.

-

Cell Seeding: Human Embryonic Kidney 293T (HEK 293T) cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the this compound.

-

Infection: Cells are then infected with pseudotyped viruses that express a reporter gene (e.g., luciferase) and are coated with the spike glycoprotein of the virus of interest (e.g., SARS-CoV or Ebola virus).

-

Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Readout: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. A decrease in luciferase activity corresponds to the inhibition of viral entry.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits viral entry by 50%, is determined from the dose-response curve.[2][3]

Cytotoxicity Assay

This assay is essential to ensure that the observed antiviral effect is not due to the death of the host cells.

-

Cell Seeding: Human aortic endothelial cells (or another relevant cell line) are seeded in a 384-well plate at a density of 1000 cells per well and incubated for 24 hours.[2]

-

Compound Addition: Serial dilutions of the this compound are added to the cells in triplicate. A known cytotoxic agent (e.g., doxorubicin) is used as a positive control.[2]

-

Incubation: The plate is incubated for 24 hours at 37°C.[2]

-

Viability Measurement: Cell viability is assessed using a suitable method, such as measuring ATP levels (e.g., CellTiter-Glo).

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. A high CC50 value indicates low cytotoxicity.

Conclusion

The tetrahydroquinoline this compound (PubChem CID 23631927) demonstrates potent in-vitro antiviral activity against pseudotyped SARS-CoV and Ebola virus by inhibiting the host protease cathepsin L.[2][3][4] Its mechanism as a host-directed antiviral presents a promising strategy that may be less susceptible to the rapid emergence of viral resistance. The sub-micromolar efficacy and low cytotoxicity profile highlight this compound as a viable candidate for further preclinical development. The detailed experimental protocols provided herein offer a foundation for future research into this and related compounds as broad-spectrum antiviral agents.

References

- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antiviral Potential of Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of the Small-Molecule Cathepsin L Inhibitor, Oxocarbazate (CID 23631927)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the pharmacological properties of the small-molecule inhibitor, Oxocarbazate (PubChem CID 23631927). This tetrahydroquinoline this compound has been identified as a potent, sub-nanomolar, slow-binding, and reversible inhibitor of human Cathepsin L (CatL).[1][2] Its mechanism of action confers significant antiviral properties, effectively blocking the cellular entry of pseudotyped viruses for Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Ebola virus in vitro.[1] The compound demonstrates high selectivity for Cathepsin L over Cathepsin B and exhibits a favorable in vitro safety profile, with no toxicity observed in human aortic endothelial cells at concentrations up to 100 μM.[1][2] This guide details the quantitative pharmacological data, key experimental protocols, and the underlying mechanism of action to support further research and development efforts.

Introduction

Human Cathepsin L is a lysosomal cysteine protease that plays a critical role in protein degradation and antigen processing.[1] Beyond its normal physiological functions, Cathepsin L is co-opted by numerous viruses to facilitate their entry into host cells.[1] Following receptor binding and endocytosis, endosomal acidification activates Cathepsin L, which then cleaves viral surface glycoproteins, triggering the conformational changes necessary for membrane fusion and viral genome release.[1] This dependency makes Cathepsin L a compelling host-based target for broad-spectrum antiviral drug development, as inhibitors are less likely to face resistance from viral mutations.[1]

This compound (CID 23631927) is a small-molecule compound designed to target and inhibit the enzymatic activity of human Cathepsin L.[1] Its potential to disrupt the viral life cycle of pathogens like SARS-CoV and Ebola virus has made it a subject of significant preclinical investigation.[1][2]

Mechanism of Action

This compound functions as a potent, slow-binding, reversible, and competitive inhibitor of human Cathepsin L.[1][3] The inhibition mechanism is thought to involve the formation of a tetrahedral intermediate following an attack by the active site Cys25 residue of Cathepsin L on the this compound carbonyl group.[1] By binding to the active site, this compound prevents the protease from processing its natural substrates, including viral glycoproteins. This inhibitory action effectively halts the viral fusion process within the endosome, thereby blocking the entry of the virus into the host cell cytoplasm.[1]

Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its potency, kinetics, selectivity, and antiviral efficacy.

In Vitro Potency and Kinetics

This compound exhibits time-dependent inhibition of human Cathepsin L, with its potency increasing significantly with longer pre-incubation times, which is characteristic of a slow-binding inhibitor.[1] A transient kinetic analysis provided precise on and off-rate constants.[1][2]

| Parameter | Value | Reference |

| IC₅₀ (no pre-incubation) | 6.9 ± 1.0 nM | [1] |

| IC₅₀ (1-hour pre-incubation) | 2.3 ± 0.1 nM | [1] |

| IC₅₀ (2-hour pre-incubation) | 1.2 ± 0.1 nM | [1] |

| IC₅₀ (4-hour pre-incubation) | 0.4 ± 0.1 nM | [1][2] |

| Kᵢ (Inhibition Constant) | 0.29 nM | [1][2] |

| kₒₙ (Association Rate) | 153,000 M⁻¹s⁻¹ | [1][2] |

| kₒff (Dissociation Rate) | 4.40 × 10⁻⁵ s⁻¹ | [1][2] |

Antiviral Activity

The compound's ability to block viral entry was assessed using pseudotyped viruses bearing the surface glycoproteins of SARS-CoV and Ebola virus.

| Virus Pseudotype | IC₅₀ (Cell-Based Assay) | Reference |

| SARS-CoV | 273 ± 49 nM | [1][2] |

| Ebola virus | 193 ± 39 nM | [1][2] |

Selectivity and Cellular Activity

This compound was profiled for its selectivity against other proteases and its ability to inhibit its target within a cellular context.

| Parameter | Result | Reference |

| Selectivity | >700-fold for Cathepsin L over Cathepsin B | [1][2] |

| Intracellular Activity | 38% reduction in active Cathepsin L levels in 293T cells | [1] |

Pharmacokinetics and Toxicology

Preliminary data on the physicochemical properties and in vitro safety of this compound are available. Comprehensive in vivo pharmacokinetic and toxicological studies have not been reported in the reviewed literature.

| Parameter | Value / Result | Reference |

| Predicted cLogP (octanol/water) | 5.296 | [1] |

| In Vitro Cytotoxicity | Nontoxic to human aortic endothelial cells at 100 μM | [1][2] |

Key Experimental Methodologies

Detailed protocols for the key experiments are crucial for the replication and extension of these findings.

Cathepsin L Inhibition Assay

This assay quantifies the inhibitory potency of the compound against purified human Cathepsin L.

-

Protocol:

-

Enzyme Activation: Human Cathepsin L is incubated in an assay buffer (20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5) for 30 minutes to ensure the catalytic cysteine is in its reduced form.[1]

-

Inhibitor Incubation: For time-dependency tests, Cathepsin L (18.3 ng/ml) is pre-incubated with various concentrations of this compound for specified durations (e.g., 0, 1, 2, or 4 hours) in a 96-well microplate.[1]

-

Reaction Initiation: The enzymatic reaction is started by adding a fluorogenic substrate, Z-Phe-Arg-AMC.[1]

-

Data Acquisition: Fluorescence is monitored using a microplate reader at excitation and emission wavelengths of 355 nm and 460 nm, respectively.[1]

-

Reversibility Test: A dilution assay is performed to assess reversibility. A concentrated mixture of the enzyme (870 ng/ml) and inhibitor (25 nM) are incubated for 1 hour before being diluted 100-fold into a solution containing the substrate.[1]

-

Pseudovirus Infection Assay

This cell-based assay measures the ability of the compound to prevent viral entry.

-

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK) 293T cells are seeded in plates. For SARS-CoV assays, cells are first transfected to express the ACE2 receptor.[4][5]

-

Compound Treatment: Cells are pre-treated for 1 hour with varying concentrations of this compound.[1]

-

Infection: The media is replaced with fresh media containing the inhibitor and an equal volume of pseudovirus (lentiviral particles bearing the viral glycoprotein and a luciferase reporter gene).[1]

-

Spin-Infection: Plates are centrifuged at 1200g for 2 hours at 4°C to facilitate infection.[1]

-

Incubation: After 6 hours, the medium is replaced with fresh medium without the drug, and cells are incubated for an additional 40 hours.[1]

-

Readout: Cells are lysed, and luciferase activity, which is proportional to the level of viral entry, is measured using a luminometer.[1][5]

-

Cellular Activity Assay (DCG-04 Labeling)

This assay confirms that the inhibitor engages with its target inside host cells.

-

Protocol:

-

Cell Treatment: 293T cells are treated with this compound or a vehicle control (DMSO).[1]

-

Cell Lysis: Cells are lysed to release intracellular proteins.[1]

-

Probe Labeling: The cell lysates are treated with the activity-based probe DCG-04, which is a biotinylated probe that covalently binds to the active site of cysteine proteases like Cathepsin L.[1]

-

Analysis: The level of active Cathepsin L is determined by Western blotting for the biotinylated probe. A reduction in the signal in inhibitor-treated cells indicates successful target engagement.[1]

-

Cytotoxicity Assay

This assay evaluates the general toxicity of the compound to host cells.

-

Protocol:

-

Cell Seeding: Human aortic endothelial cells are seeded at 1000 cells/well in a 384-well plate and incubated for 24 hours.[1]

-

Compound Addition: Serial dilutions of this compound (from 100 μM to 156 nM) are added to the wells. Doxorubicin is used as a positive control.[1]

-

Incubation: The plate is incubated for another 24 hours.[1]

-

Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo) that measures ATP levels, which correlate with the number of viable cells.[3]

-

Conclusion

The small-molecule this compound (CID 23631927) presents a compelling pharmacological profile as a potent and selective inhibitor of human Cathepsin L. Its sub-nanomolar potency, slow-binding kinetics, and demonstrated ability to block the entry of SARS-CoV and Ebola pseudoviruses in vitro establish it as a valuable lead compound.[1][2] The favorable in vitro safety profile further enhances its therapeutic potential.[1] While these preclinical data are highly encouraging, the successful translation of this compound will require comprehensive future studies, including the determination of its in vivo pharmacokinetic properties (ADME), efficacy in animal infection models, and a broader toxicological assessment.

References

- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Potential of Oxocarbazate in Viral Entry Inhibition: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the scientific community continues to explore novel antiviral strategies, early-stage research has identified a promising class of compounds, oxocarbazates, as potent inhibitors of viral entry. This technical guide provides an in-depth overview of the core findings related to a specific tetrahydroquinoline oxocarbazate, PubChem CID 23631927, for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Executive Summary

A specific tetrahydroquinoline this compound has demonstrated significant potential as a viral entry inhibitor by targeting the host cysteine protease, cathepsin L. This enzyme is crucial for the proteolytic processing of viral glycoproteins, a necessary step for the entry of several enveloped viruses, including SARS-CoV and Ebola virus, into host cells. The this compound acts as a potent, slow-binding, and reversible inhibitor of human cathepsin L, thereby blocking viral entry at a sub-micromolar concentration. This guide will delve into the quantitative measures of its inhibitory activity, the detailed protocols for assessing its efficacy, and the mechanistic pathways involved.

Quantitative Data Summary

The inhibitory potency of the tetrahydroquinoline this compound (PubChem CID 23631927) has been quantified through various in vitro assays. The data is summarized below for clear comparison.

Table 1: Inhibitory Activity of this compound against Human Cathepsin L [1][2]

| Parameter | Value | Conditions |

| IC50 | 6.9 ± 1.0 nM | No pre-incubation |

| 2.3 ± 0.1 nM | 1-hour pre-incubation | |

| 1.2 ± 0.1 nM | 2-hour pre-incubation | |

| 0.4 ± 0.1 nM | 4-hour pre-incubation | |

| Ki | 0.29 nM | - |

| kon | 153,000 M-1s-1 | - |

| koff | 4.40 x 10-5 s-1 | - |

| Cathepsin L/B Selectivity | >700-fold | - |

Table 2: Antiviral Activity of this compound in Pseudovirus Entry Assays [1][2]

| Virus Pseudotype | Host Cell Line | IC50 |

| SARS-CoV | HEK 293T | 273 ± 49 nM |

| Ebola Virus | HEK 293T | 193 ± 39 nM |

Signaling Pathway and Mechanism of Action

The primary mechanism of viral entry inhibition by the this compound is through the direct inhibition of human cathepsin L within the endosome of the host cell. The following diagram illustrates this signaling pathway.

References

- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oxocarbazate Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro use of a specific oxocarbazate, the tetrahydroquinoline this compound (PubChem CID: 23631927). This small molecule is a potent, slow-binding, and reversible inhibitor of human cathepsin L (CTSL).[1][2][3] Its mechanism of action involves blocking the proteolytic activity of CTSL, which is crucial for the entry of certain viruses, such as SARS-coronavirus and Ebola virus, into host cells.[1][2][3] These protocols are designed to guide researchers in utilizing this this compound as a tool to study viral infection, cathepsin L function, and potentially as a starting point for therapeutic development.

Data Presentation

The following tables summarize the quantitative data for the tetrahydroquinoline this compound, providing a clear reference for its activity and potency in various assays.

Table 1: In Vitro Inhibitory Activity of Tetrahydroquinoline this compound

| Target Enzyme | Assay Condition | Incubation Time | IC50 Value | Reference |

| Human Cathepsin L | Enzymatic Assay | None | 6.9 ± 1.0 nM | [2][3] |

| Human Cathepsin L | Enzymatic Assay | 1 hour | 2.3 ± 0.1 nM | [2] |

| Human Cathepsin L | Enzymatic Assay | 2 hours | 1.2 ± 0.1 nM | [2] |

| Human Cathepsin L | Enzymatic Assay | 4 hours | 0.4 ± 0.1 nM | [1][2][3] |

| Human Cathepsin B | Enzymatic Assay | Not specified | >700-fold selectivity over Cathepsin L | [1][3] |

Table 2: Antiviral Activity in Cell-Based Assays

| Virus Pseudotype | Cell Line | Assay | IC50 Value | Reference |

| SARS-CoV | HEK 293T | Pseudotype Infection Assay | 273 ± 49 nM | [2][3] |

| Ebola Virus | HEK 293T | Pseudotype Infection Assay | 193 ± 39 nM | [2][3] |

Table 3: Cytotoxicity Data

| Cell Line | Assay | Incubation Time | Result | Reference |

| Human Aortic Endothelial Cells | Cytotoxicity Assay | 24 hours | Non-toxic up to 100 µM | [1][3] |

Experimental Protocols

General Guidelines for Handling Small Molecule Inhibitors

Successful and reproducible experiments with small molecule inhibitors like the tetrahydroquinoline this compound require careful handling and preparation.

-

Solubility and Stock Solutions : The optimal solvent for this this compound is Dimethyl Sulfoxide (DMSO). To minimize solvent-induced effects on cells, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to facilitate the preparation of working dilutions.

-

Storage : Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Controls : Always include appropriate controls in your experiments. A "vehicle control" (medium with the same final concentration of DMSO as the treated samples) is essential to distinguish the effects of the compound from those of the solvent. An "untreated control" (cells in medium alone) should also be included.

Protocol for Determining the IC50 of this compound in a Cell-Based Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the this compound in a relevant cell-based assay, such as a viral pseudotype infection assay.

-

Cell Seeding : Seed the target cells (e.g., HEK 293T) in a 96-well plate at a density that allows for optimal growth during the experiment. Allow the cells to adhere overnight in a 37°C incubator with 5% CO2.

-

Compound Preparation : Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. A 10-point dilution series is recommended to cover a wide range of concentrations.

-

Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of the this compound. Include vehicle and untreated controls.

-

Incubation : Incubate the plate for a duration relevant to the biological question being investigated (e.g., for viral entry assays, this may be a few hours before and during infection).

-

Assay : Perform the specific assay to measure the biological endpoint. For viral infection, this could involve adding the pseudotyped virus and then measuring a reporter gene (e.g., luciferase) activity after a set incubation period (e.g., 48 hours).

-

Data Analysis : Normalize the data to the controls. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol for Assessing Cytotoxicity using an MTT Assay

It is crucial to determine if the observed effects of the this compound are due to its specific inhibitory activity or general cytotoxicity.

-

Cell Seeding : Seed the cells of interest in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation and Treatment : Prepare and add serial dilutions of the this compound to the cells as described in the IC50 protocol.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis : Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

Signaling Pathway of Cathepsin L-Mediated Viral Entry

Caption: Cathepsin L-mediated viral entry pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Treatment

Caption: A generalized experimental workflow for treating cell cultures with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening and Kinetic Characterization of Cathepsin L Inhibitors Using Oxocarbazate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in a variety of physiological processes, including protein degradation, antigen presentation, and hormone processing.[1][2] Dysregulation of cathepsin L activity has been implicated in numerous pathologies, such as cancer progression and metastasis, neurodegenerative disorders, and viral entry.[3][4][5] Notably, it is a key host factor for the entry of viruses like SARS-CoV and Ebola, making it a compelling target for antiviral drug development.[4][6] This application note provides a detailed protocol for performing a cathepsin L inhibition assay using the potent, slow-binding inhibitor oxocarbazate (PubChem CID 23631927) as a model compound.[4][7]

This document outlines the materials, methods, and data analysis procedures for determining the potency and kinetic parameters of cathepsin L inhibitors in a fluorometric assay format. The provided protocols are suitable for high-throughput screening (HTS) and detailed kinetic characterization of lead compounds.

Signaling Pathway Involving Cathepsin L in Viral Entry

Cathepsin L is critically involved in the endosomal entry pathway of certain viruses, such as SARS-CoV. After the virus binds to the host cell receptor (e.g., ACE2 for SARS-CoV) and is endocytosed, the endosome acidifies. This acidic environment activates cathepsin L, which then cleaves the viral spike protein, triggering conformational changes that facilitate the fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.

Caption: Cathepsin L-mediated viral entry pathway.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human Cathepsin L (e.g., from R&D Systems or similar)

-

Inhibitor: this compound (PubChem CID 23631927)

-

Substrate: Fluorogenic Cathepsin L substrate, e.g., Z-Phe-Arg-AMC (Z-FR-AMC) or Ac-FR-AFC.[8][9]

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.

-

96-well or 384-well plates: Black, flat-bottom plates suitable for fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~360-400 nm and emission at ~460-505 nm, depending on the substrate.[8][9]

Experimental Workflow Diagram

Caption: Workflow for Cathepsin L inhibition assay.

Detailed Protocol for IC50 Determination

-

Reagent Preparation:

-